4-Methylamino-3-hydrazinopyridazine

描述

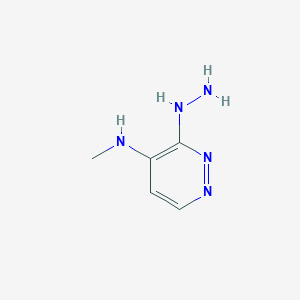

4-Methylamino-3-hydrazinopyridazine is a pyridazine derivative characterized by a hydrazine group (-NH-NH₂) at position 3 and a methylamino group (-NHCH₃) at position 2. This compound is synthesized via catalytic hydrogenation of 4-methylamino-6-chloro-3-hydrazinopyridazine in the presence of palladium on carbon, followed by precipitation as its dihydrochloride salt (m.p. 247°–251°C) .

属性

分子式 |

C5H9N5 |

|---|---|

分子量 |

139.16 g/mol |

IUPAC 名称 |

3-hydrazinyl-N-methylpyridazin-4-amine |

InChI |

InChI=1S/C5H9N5/c1-7-4-2-3-8-10-5(4)9-6/h2-3H,6H2,1H3,(H,7,8)(H,9,10) |

InChI 键 |

QHTHQFARONKLSU-UHFFFAOYSA-N |

规范 SMILES |

CNC1=C(N=NC=C1)NN |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

2.1 Structural and Functional Group Comparisons

The pyridazine core is a versatile heterocycle, and substitutions at positions 3 and 4 significantly influence reactivity and bioactivity. Below is a comparative analysis of key analogs:

2.3 Pharmacological and Functional Differences

- Hypotensive Activity: this compound is explicitly noted for hypotensive applications, likely due to hydrazine-mediated vasodilation or nitric oxide modulation .

- MAO-B Inhibition : Thiazole-hydrazine hybrids () show selectivity for MAO-B, linked to their electron-deficient aromatic systems .

- CNS Targeting : Fused pyridazine-pyrimidine systems () leverage piperazine/indazole substituents for blood-brain barrier penetration .

2.4 Physicochemical Properties

- Solubility: The hydrazine group in this compound enhances water solubility in its dihydrochloride form, contrasting with lipophilic 6-phenylpyridazinones .

- Thermal Stability: The dihydrochloride salt (m.p. 247°–251°C) demonstrates higher stability compared to non-ionic analogs like 3-ketopyridazinones (typically < 200°C) .

Research Implications and Gaps

- Mechanistic Studies: The hypotensive mechanism of this compound remains underexplored. Comparative studies with hydralazine (a known hydrazine-based vasodilator) could clarify its mode of action.

- Bioisosteric Replacements : Replacing the hydrazine group with thiosemicarbazide (as in ) may enhance MAO-B or antioxidant activity .

- Structural Hybridization: Merging the 4-methylamino group with fused heterocycles (e.g., pyrido[1,2-a]pyrimidinones from ) could yield dual-action therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。